molecular formula C27H23N3O4 B302131 STK899704

STK899704

Cat. No.: B302131
M. Wt: 453.5 g/mol
InChI Key: LRJLDVJFMBTCOG-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while substitution reactions can introduce new substituents to the indole or naphthofuran rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of STK899704 involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and derivative of the compound.

Properties

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate

InChI

InChI=1S/C27H23N3O4/c1-3-33-26(31)16-30-17(2)22(20-10-6-7-11-23(20)30)15-28-29-27(32)25-14-21-19-9-5-4-8-18(19)12-13-24(21)34-25/h4-15H,3,16H2,1-2H3,(H,29,32)/b28-15-

InChI Key

LRJLDVJFMBTCOG-MBTHVWNTSA-N

SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Isomeric SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Synonyms

ethyl 2-(3-((E)-(benzo(e)(1)benzofuran-2-carbonylhydrazinylidene)methyl)-2-methylindol-1-yl)acetate
STK899704

Origin of Product

United States

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